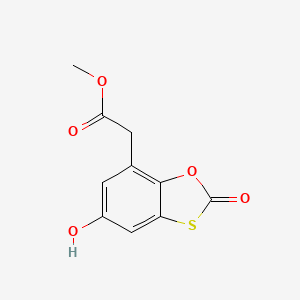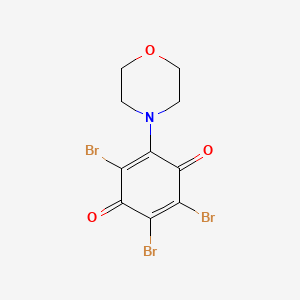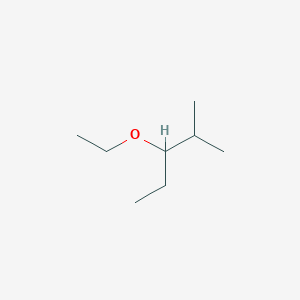
3-Ethoxy-2-methylpentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-2-methylpentane is an organic compound belonging to the class of branched alkanes. It is characterized by its molecular formula C8H18O and is known for its unique structural arrangement, which includes an ethoxy group attached to the second carbon of a methylpentane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 3-Ethoxy-2-methylpentane is through the Williamson ether synthesis . This involves the reaction of an alkyl halide with an alkoxide ion. Specifically, ethanol can be used to obtain the alkyl halide, while 3-methylpentan-2-ol provides the alkoxide ion . The reaction is an S_N2 reaction, which requires primary alkyl halides to minimize steric hindrance .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of Williamson ether synthesis can be scaled up for industrial applications. This would involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethoxy-2-methylpentane primarily undergoes substitution reactions due to the presence of the ether functional group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents such as halogens or halogenating agents.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: May involve reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions could result in the formation of various halogenated compounds.
Wissenschaftliche Forschungsanwendungen
3-Ethoxy-2-methylpentane has several applications in scientific research:
Chemistry: Used as a solvent or intermediate in organic synthesis.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Ethoxy-2-methylpentane involves its interaction with molecular targets through its ether functional group. This can lead to various chemical transformations, depending on the specific pathways and conditions. The S_N2 mechanism is particularly relevant, where the nucleophile attacks the electrophilic carbon, leading to the displacement of a leaving group .
Vergleich Mit ähnlichen Verbindungen
- 2-Ethoxy-3-methylpentane
- 3-Methylpentan-2-ol
- 1-Ethoxypropane
- 3-Chloromethylpentan-1-ol
Comparison: 3-Ethoxy-2-methylpentane is unique due to its specific structural arrangement, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different physical and chemical properties, making it suitable for specific research and industrial purposes .
Eigenschaften
CAS-Nummer |
121637-08-9 |
|---|---|
Molekularformel |
C8H18O |
Molekulargewicht |
130.23 g/mol |
IUPAC-Name |
3-ethoxy-2-methylpentane |
InChI |
InChI=1S/C8H18O/c1-5-8(7(3)4)9-6-2/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
KMRZNLASOHZEMA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(C)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





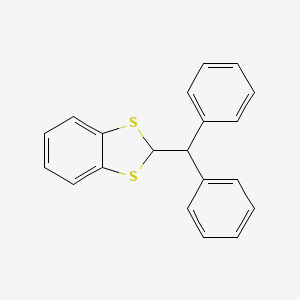
![2-Tert-butyl[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14301209.png)
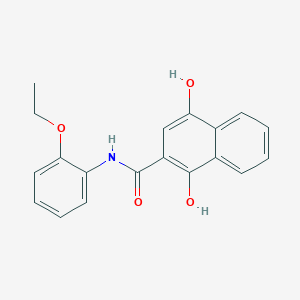
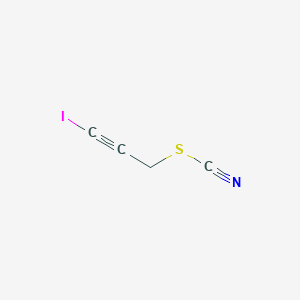

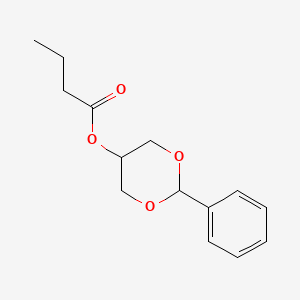
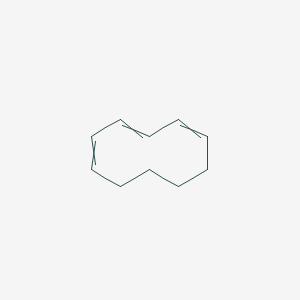
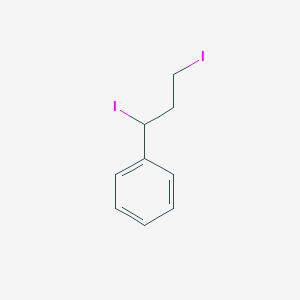
![2-[(2,2,2-Trifluoroethoxy)carbonyl]cyclohexane-1-carboxylate](/img/structure/B14301243.png)
